molecular formula C20H18ClN5O2S B2628211 1-(4-chlorobenzoyl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)azepan-2-one CAS No. 379246-10-3

1-(4-chlorobenzoyl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)azepan-2-one

Cat. No. B2628211
CAS RN: 379246-10-3
M. Wt: 427.91
InChI Key: FYUUWXOXAAEYEL-UHFFFAOYSA-N
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Description

1-(4-chlorobenzoyl)-3-((1-phenyl-1H-tetrazol-5-yl)thio)azepan-2-one, also known as CPTA, is a chemical compound that belongs to the class of azepanone derivatives. It has been synthesized and studied for its potential applications in scientific research.

Scientific Research Applications

Regioselectivity in Cyclization Reactions : An important aspect of synthesizing compounds with potential therapeutic uses involves understanding their structural formation processes, such as regioselectivity in cyclization reactions. Research by Perekhoda et al. (2017) on related compounds explores the regioselectivity of cyclization reactions, which is crucial for confirming the structure of synthesized compounds and their potential as drugs (Perekhoda et al., 2017).

Antimicrobial Agents : The exploration of tetrazole derivatives as antimicrobial agents is a significant area of study. For instance, compounds synthesized from related chemical structures have been screened for antibacterial, antifungal, and antimycobacterial activities, showing moderate to excellent activity against selected strains (B'Bhatt & Sharma, 2017).

Molecular Docking Studies : Molecular docking studies on tetrazole derivatives, like the ones by Al-Hourani et al. (2015), aim to understand the orientation and interaction of molecules within the active sites of enzymes, such as cyclooxygenase-2. This research provides insights into the potential therapeutic applications of compounds by comparing their bioassay studies as COX-2 inhibitors (Al-Hourani et al., 2015).

Anticancer Activity : The synthesis of tetrazole-hydrazone derivatives and their screening for anticancer activity is another area of application. Compounds containing chloro-substituted phenyl moiety have been evaluated against tumor cell lines, with some showing significant anticancer activity, highlighting the potential of such compounds in developing new anticancer drugs (Kaplancıklı et al., 2014).

Analgesic Properties : The search for new analgesic agents involves synthesizing and testing compounds for their pain-relieving properties. Research on related compounds has indicated the potential for developing new analgesic drugs, underscoring the importance of structural synthesis and pharmacological testing in drug development (Demchenko et al., 2018).

properties

IUPAC Name

1-(4-chlorobenzoyl)-3-(1-phenyltetrazol-5-yl)sulfanylazepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2S/c21-15-11-9-14(10-12-15)18(27)25-13-5-4-8-17(19(25)28)29-20-22-23-24-26(20)16-6-2-1-3-7-16/h1-3,6-7,9-12,17H,4-5,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYUUWXOXAAEYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)SC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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